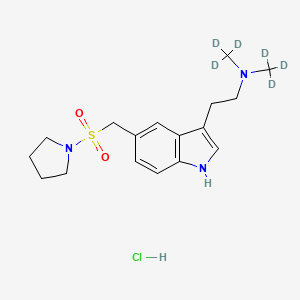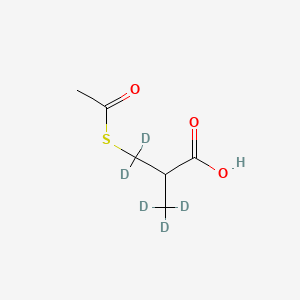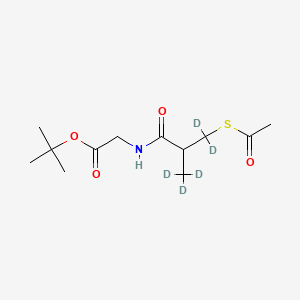![molecular formula C17H17N3S B562903 N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 CAS No. 1189866-35-0](/img/structure/B562903.png)
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a labeled metabolite of Quetiapine, an antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. This compound is specifically designed for use in scientific research, particularly in the study of Quetiapine’s pharmacokinetics and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves multiple steps, starting from QuetiapineThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
科学研究应用
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Quetiapine.
Biology: In studies involving neurotransmitter interactions and receptor binding.
Medicine: To understand the metabolic pathways and potential side effects of Quetiapine.
Industry: In the development of new antipsychotic medications and the improvement of existing formulations
作用机制
The mechanism of action of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves its interaction with specific neurotransmitter receptors in the brain. It inhibits the binding of neurotransmitters such as serotonin and dopamine to their receptors, leading to increased levels of these neurotransmitters. This mechanism is believed to contribute to the therapeutic effects of Quetiapine .
相似化合物的比较
Similar Compounds
Similar compounds include other labeled metabolites of Quetiapine, such as:
- N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine
- Quetiapine-d8
- N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine Dihydrochloride
Uniqueness
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is unique due to its specific labeling with deuterium, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides a distinct advantage in research, enabling more accurate and detailed insights into the metabolism and effects of Quetiapine .
属性
IUPAC Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOAJISUHPIQOX-PMCMNDOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)


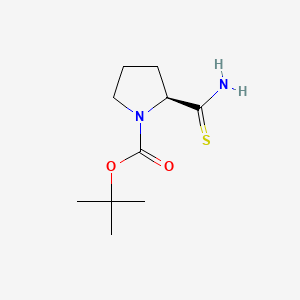
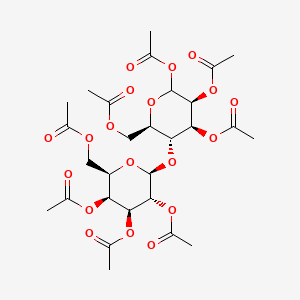
![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)


